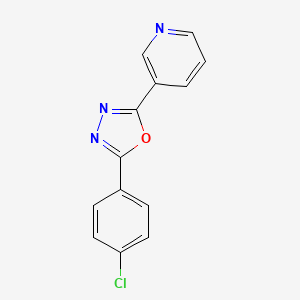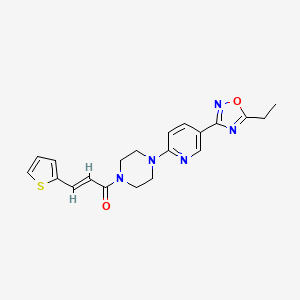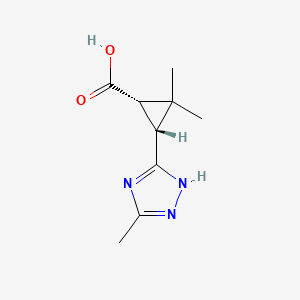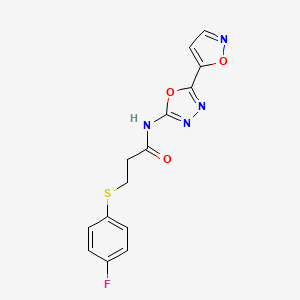
2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole, also known as CPYPO, is a heterocyclic compound that has gained increasing attention in the scientific community due to its potential applications in medicinal chemistry. CPYPO belongs to the class of oxadiazoles, which are widely used in the pharmaceutical industry as bioactive agents.
Aplicaciones Científicas De Investigación
Antitubercular and Antioxidant Activities
A study by Prathap et al. (2014) focused on synthesizing novel 2-(4-chlorophenyl)-1H-pyrazol-3-yl-5-(Aryl)-1,3,4-oxadiazoles. These compounds demonstrated significant antitubercular activity against Mycobacterium tuberculosis, but they showed poor antioxidant activity against 1,1-diphenyl-2-picryl-hydrazil free radical (Prathap, Himaja, Mali, & Munirajasekhar, 2014).
Photophysical Properties for Composite Fibers
Nie et al. (2015) synthesized a diamine ligand 2-(4-chlorophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole (PPYO) and its Re(I) complex. They found that doping this complex into a polymer matrix via electrospinning could improve emissive properties, such as emission blue shift, increased excited state lifetime, and good photostability (Nie, Ma, Lin, & Yan, 2015).
Inhibition of Acetyl- and Butyrylcholinesterase
Pflégr et al. (2022) explored the synthesis of 5-Aryl-1,3,4-oxadiazoles decorated with long alkyl chains. Their research indicated that these compounds could act as moderate inhibitors of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), enzymes relevant for treating conditions like dementia and myasthenia gravis (Pflégr, Štěpánková, Svrčková, Švarcová, Vinšová, & Krátký, 2022).
Antibacterial and Anticancer Activities
Several studies have indicated the potential of 2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole derivatives in antibacterial and anticancer applications. For example, compounds synthesized in these studies exhibited antibacterial activity against various pathogens and anticancer properties, particularly against breast and colorectal cancer cell lines (Al-Tamimi et al., 2018), (Ahsan & Shastri, 2015).
Crystal Structure Analysis
Studies by Fun et al. (2012) and Shen et al. (2018) provide insights into the crystal structures of compounds containing 2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole. These analyses are crucial for understanding the physical and chemical properties of these compounds (Fun, Arshad, Shyma, Kalluraya, & Arulmoli, 2012), (Shen, Wang, Sun, Wu, Tan, Weng, & Liu, 2018).
Electroluminescence and Photoluminescence Properties
Wang et al. (2007) and Yan et al. (2013) explored the electroluminescence and photoluminescence properties of rhenium(I) complexes containing 1,3,4-oxadiazole derivatives. These studies highlight the potential applications in light-emitting devices due to their improved emissive parameters (Wang, Xie, Li, & Li, 2007), (Yan, Kou, & Pu, 2013).
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O/c14-11-5-3-9(4-6-11)12-16-17-13(18-12)10-2-1-7-15-8-10/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHJWDNCTSUVSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901324086 |
Source


|
| Record name | 2-(4-chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644428 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-(4-Chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole | |
CAS RN |
56352-94-4 |
Source


|
| Record name | 2-(4-chlorophenyl)-5-pyridin-3-yl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324086 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-6,6-dimethyloxane-3-carboxamide;hydrochloride](/img/structure/B2741689.png)

![(E)-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-cinnamylpiperazin-1-yl)methanone](/img/structure/B2741691.png)
![Oxiran-2-yl-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B2741692.png)

![{6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2741694.png)



![N-[(4-Chlorophenyl)methyl]-N'-(2-hydroxy-4-methylsulfanylbutyl)oxamide](/img/structure/B2741699.png)
![(1-(3-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2741703.png)
![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-2-(5-chlorothiophen-2-yl)acetamide](/img/structure/B2741704.png)

